2-((5-Nitroquinolin-8-yl)oxy)acetic acid

Übersicht

Beschreibung

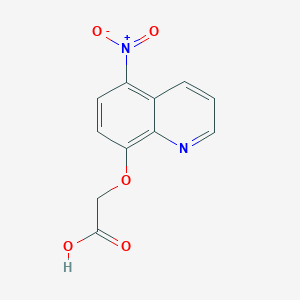

2-((5-Nitroquinolin-8-yl)oxy)acetic acid is an organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring substituted with a nitro group at the 5-position and an acetic acid moiety at the 8-position through an ether linkage. The molecular formula of this compound is C11H8N2O5, and it has a molecular weight of 248.19 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Nitroquinolin-8-yl)oxy)acetic acid typically involves the following steps:

Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 5-position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Formation of 8-Hydroxyquinoline: The nitroquinoline is then subjected to hydroxylation to form 8-hydroxy-5-nitroquinoline.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Nitroquinolin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetic acid moiety can undergo esterification or amidation reactions with alcohols or amines, respectively.

Hydrolysis: The ester or amide derivatives can be hydrolyzed back to the parent acid under acidic or basic conditions

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Alcohols, amines, acid catalysts.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 2-(5-Aminoquinolin-8-yloxy)acetic acid.

Esterification: 2-(5-Nitroquinolin-8-yloxy)acetate esters.

Amidation: 2-(5-Nitroquinolin-8-yloxy)acetamides

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Anti-angiogenic agent discovery Substituted oxines, including 2-((5-nitroquinolin-8-yl)oxy)acetic acid, have been identified in high-throughput screens for new anti-angiogenic agents . These compounds can inhibit endothelial cell proliferation, which is crucial in angiogenesis, the formation of new blood vessels that support tumor growth .

- MetAP2 inhibition Nitroxoline and its derivatives have demonstrated the ability to inhibit type 2 human methionine aminopeptidase (MetAP2) .

- Pancreatic Cancer Research this compound is being investigated, along with a library of other nitroxoline derivatives, for its anti-proliferative effects against pancreatic cancer . These derivatives have shown a valuable anti-proliferative effect and some displayed a greater effect as compared to nitroxoline against three pancreatic cancer cell lines with different genetic profiles .

- Prodrug Development this compound can be used as a nitroxoline prodrug . In animals, the compound has better pharmacokinetic parameters such as water solubility, blood concentration, and biological half-life compared with nitroxoline . The compound can reduce the administration frequency, while increasing the possibility of application in areas other than the urinary tract area .

Wirkmechanismus

The mechanism of action of 2-((5-Nitroquinolin-8-yl)oxy)acetic acid is primarily attributed to its nitro group. The nitro group can undergo bioreduction to form reactive nitrogen species, which can interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also act as a ligand, binding to metal ions and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(8-Quinolyloxy)acetic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

5-Nitroquinoline:

8-Hydroxyquinoline: Lacks both the nitro group and the acetic acid moiety, leading to different chemical properties and uses

Uniqueness

2-((5-Nitroquinolin-8-yl)oxy)acetic acid is unique due to the presence of both the nitro group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Biologische Aktivität

2-((5-Nitroquinolin-8-yl)oxy)acetic acid, a nitroquinoline derivative, has garnered interest in medicinal chemistry due to its notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a nitro group at position five of the quinoline ring and an ether linkage to an acetic acid moiety. It appears as a yellow solid with a melting point of 205-207 °C and possesses a LogP value of 1.47, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves straightforward chemical reactions that yield the compound in good purity and yield. The synthetic route often includes:

- Formation of the quinoline backbone .

- Introduction of the nitro group .

- Coupling with acetic acid .

This method allows for the efficient production of the compound for further biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in tumor progression, demonstrating anti-proliferative effects against various cancer cell lines, including pancreatic cancer cells .

Mechanisms of Action:

- Enzyme Inhibition : The compound interacts with enzymes critical for cancer cell survival and proliferation.

- Antioxidant Activity : Its phenolic structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.

- Chelation of Metal Ions : The ability to chelate metal ions may enhance its biological effects by influencing various biochemical pathways.

Comparative Activity

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position eight | Strong chelating agent |

| 5-Nitroquinoline | Nitro group at position five | Antimicrobial activity |

| 2-(5-Nitroquinolin-8-yloxy)acetate | Ester derivative | Potential prodrug for enhanced delivery |

| 6-Nitroquinoline | Nitro group at position six | Different biological activity profile |

The unique combination of functional groups in this compound contributes to its diverse biological activities.

Case Studies

Recent studies have highlighted the potential of this compound in cancer therapy:

-

Pancreatic Cancer Study : A study demonstrated that derivatives of nitroxoline, including this compound, showed improved anti-proliferative effects compared to traditional agents like erlotinib against pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3) .

- Findings :

- Significant reduction in cell viability.

- Induction of apoptosis.

- Disruption of cell cycle progression.

- Findings :

- Mechanistic Insights : Integrative proteomic studies revealed that nitroxoline derivatives affect numerous biological pathways, including those involved in growth, migration, invasion, and apoptosis . Notably, they also activate antitumor immune responses.

Eigenschaften

IUPAC Name |

2-(5-nitroquinolin-8-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c14-10(15)6-18-9-4-3-8(13(16)17)7-2-1-5-12-11(7)9/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEJMQBTJAWJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.